2-ethoxy-N-(2-pyridinyl)nicotinamide
Description
2-Ethoxy-N-(2-pyridinyl)nicotinamide is a nicotinamide derivative characterized by an ethoxy group at the 2-position of the nicotinamide core and a 2-pyridinyl substituent on the amide nitrogen. The ethoxy group introduces steric bulk and electron-donating properties, which may influence solubility, metabolic stability, and binding affinity compared to simpler analogs like nicotinamide itself.
Properties
Molecular Formula |
C13H13N3O2 |
|---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
2-ethoxy-N-pyridin-2-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C13H13N3O2/c1-2-18-13-10(6-5-9-15-13)12(17)16-11-7-3-4-8-14-11/h3-9H,2H2,1H3,(H,14,16,17) |
InChI Key |
AYUBJCAFWMBNGX-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC=N1)C(=O)NC2=CC=CC=N2 |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)NC2=CC=CC=N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparisons
Key Structural Analogs:
| Compound Name | Substituents (Nicotinamide Core) | Key Differences vs. Target Compound |
|---|---|---|
| 2-Chloro-N-(2-pyridinyl)nicotinamide | Cl at C2, pyridinyl at N | Chloro (electron-withdrawing) vs. ethoxy (electron-donating) |
| 2-Chloro-N-methoxy-N,5-dimethylnicotinamide | Cl at C2, methoxy at N, methyl at C5 | Multiple substituents (Cl, OMe, Me) vs. ethoxy and pyridinyl |
| Alkyl 2-cyano-2-(2-pyridinyl)ethenyl derivatives | Cyano, pyridinyl, alkyl esters | Different backbone (ethenyl linkage) and functional groups |
Key Observations:
- Steric Effects: The ethoxy group in the target compound is bulkier than chloro or methoxy substituents, possibly reducing metabolic clearance but limiting membrane permeability .
Analytical Characterization
The UPLC-MS/MS method described in achieves high sensitivity (LOD: 0.075–0.600 μg/mL) and recovery (84.6–108.6%) for nicotinamide analogs. Key parameters include:
- Extraction: 10% methanol-water, 20-minute ultrasonication.
- Chromatography: C18 column, gradient elution.
- Mass Detection: MRM mode with precursor/product ion transitions specific to the compound’s fragmentation pattern .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
